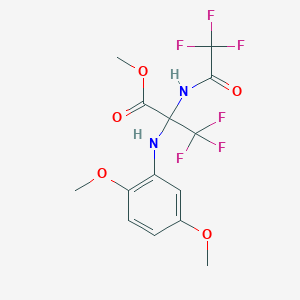
Propionic acid, 2-(2,5-dimethoxyphenylamino)-3,3,3-trifluoro-2-(2,2,2-trifluoroacetylamino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, amino, and trifluoroacetamido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common synthetic route involves the following steps:
Preparation of the Core Structure: The core structure can be synthesized through a series of reactions involving the condensation of appropriate starting materials. For example, the reaction between 2,5-dimethoxyaniline and a suitable trifluoromethyl ketone can form the core structure.
Introduction of Functional Groups: The trifluoroacetamido group can be introduced through an acylation reaction using trifluoroacetic anhydride. The methoxy groups are typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the trifluoroacetamido group, converting it to an amine. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups. Reagents such as sodium methoxide can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction can yield amines
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure and functional groups.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. The trifluoroacetamido group can enhance the binding affinity through hydrogen bonding and hydrophobic interactions. The methoxy groups can also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate: Similar structure but lacks the trifluoroacetamido group.
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
Methyl 2-[(2,5-dimethoxyphenyl)amino]-3,3,3-trifluoro-2-(2,2,2-trifluoroacetamido)propanoate is unique due to the presence of both trifluoroacetamido and methoxy groups, which contribute to its distinct chemical reactivity and potential applications. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C14H14F6N2O5 |
|---|---|
Molekulargewicht |
404.26 g/mol |
IUPAC-Name |
methyl 2-(2,5-dimethoxyanilino)-3,3,3-trifluoro-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C14H14F6N2O5/c1-25-7-4-5-9(26-2)8(6-7)21-12(11(24)27-3,14(18,19)20)22-10(23)13(15,16)17/h4-6,21H,1-3H3,(H,22,23) |
InChI-Schlüssel |
CGILOFDIAOOJKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one](/img/structure/B11091400.png)
![2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11091403.png)

![(10Z)-10-(4-methoxy-3-nitrobenzylidene)-7-(3-methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B11091426.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11091431.png)
![2-(3,4,5-Trimethoxy-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one](/img/structure/B11091439.png)
![(6Z)-6-(furan-2-ylmethylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11091452.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11091460.png)
![4-fluoro-N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11091467.png)
![N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycine](/img/structure/B11091474.png)
![1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione](/img/structure/B11091484.png)
![(4E)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11091492.png)
![Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11091493.png)
![2-[1-(4-Diethylamino-phenyl)-2,2,2-trifluoro-ethylidene]-malononitrile](/img/structure/B11091498.png)
